molecular formula C19H17FN2O3 B5248356 1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B5248356
M. Wt: 340.3 g/mol
InChI Key: ADRJBXLDTCVRRJ-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, which includes a quinoline core, makes it an interesting subject for research in medicinal chemistry and drug discovery.

Preparation Methods

The preparation of 1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step synthetic routes. These routes often start with the synthesis of the quinoline core, followed by the introduction of the ethyl, fluorophenyl, and methoxy groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:

    1-ethyl-N-(2-fluorophenyl)piperidin-4-amine: This compound has a similar fluorophenyl group but a different core structure.

    1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-4-sulfonamide: This compound also contains a fluorophenyl group but has a pyrazole core instead of a quinoline core. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can result in distinct biological and chemical properties.

Properties

IUPAC Name

1-ethyl-N-(2-fluorophenyl)-6-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-3-22-11-14(19(24)21-16-7-5-4-6-15(16)20)18(23)13-10-12(25-2)8-9-17(13)22/h4-11H,3H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRJBXLDTCVRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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